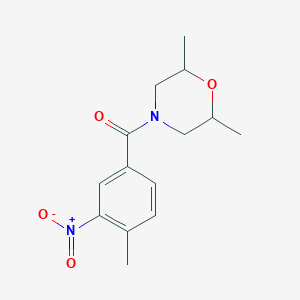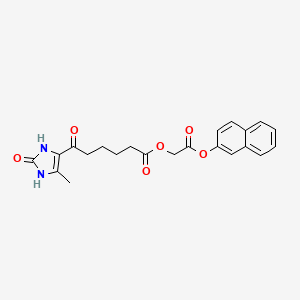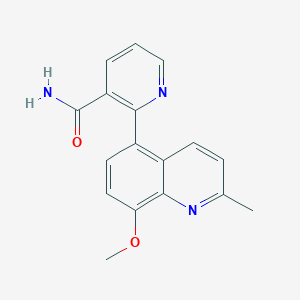
2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine is not fully understood. However, it is believed to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction leads to a change in the fluorescence properties of the compound, which can be used to study the interaction between the compound and biomolecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be stable under physiological conditions, making it a suitable probe for biological studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine is its unique fluorescence properties, which make it a suitable probe for studying protein-ligand interactions. It is also relatively easy to synthesize, making it readily available for laboratory use. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its fluorescent properties.
Direcciones Futuras
There are numerous future directions for the use of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine in scientific research. One potential direction is the development of new ligands for metal complexes for catalytic reactions. Additionally, it could be used as a probe for studying the interaction between proteins and other biomolecules in vivo. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is a unique compound that has numerous applications in scientific research. Its unique fluorescence properties make it a suitable probe for studying protein-ligand interactions, while its relative ease of synthesis makes it readily available for laboratory use. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine involves the reaction of 4-methyl-3-nitrobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting compound is then treated with dimethyl sulfate to obtain the final product. This method has been widely used in the laboratory for the preparation of this compound.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(4-methyl-3-nitrobenzoyl)morpholine has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the interaction between proteins and small molecules. It has also been used as a ligand for the preparation of metal complexes for catalytic reactions. Additionally, it has been used as a precursor for the preparation of other biologically active compounds.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-4-5-12(6-13(9)16(18)19)14(17)15-7-10(2)20-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWCRBOFGSVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4919381.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4919388.png)

![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)

![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4919417.png)


![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)

![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)

![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
